3-bromo-1-benzoselenophene-2-sulfonamide

Description

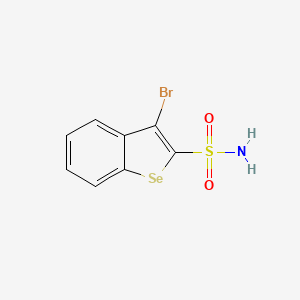

3-Bromo-1-benzoselenophene-2-sulfonamide is a selenium-containing heterocyclic compound featuring a benzoselenophene core substituted with a bromine atom at position 3 and a sulfonamide group at position 2. The benzoselenophene ring integrates selenium, a heavier chalcogen, which imparts distinct electronic and steric properties compared to sulfur or oxygen analogues.

Properties

IUPAC Name |

3-bromo-1-benzoselenophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2SSe/c9-7-5-3-1-2-4-6(5)14-8(7)13(10,11)12/h1-4H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWWXGHVUWUJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C([Se]2)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2SSe | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-benzoselenophene-2-sulfonamide typically involves the bromination of benzoselenophene followed by sulfonamide formation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The sulfonamide group can be introduced using sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and selenium compounds.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-benzoselenophene-2-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The selenium atom can be oxidized to form selenoxides or reduced to form selenides.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

Substitution: Formation of substituted benzoselenophenes.

Oxidation: Formation of selenoxides.

Reduction: Formation of selenides.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Research indicates that sulfonamide derivatives, including those related to 3-bromo-1-benzoselenophene-2-sulfonamide, exhibit significant antibacterial properties. For instance, similar compounds have shown efficacy against resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase (NDM-1) . The mechanism often involves disruption of bacterial protein synthesis, making these compounds potential candidates for developing new antibiotics.

Anticancer Properties

The structural similarity of benzoselenophene derivatives to known anticancer agents suggests potential therapeutic applications in oncology. Selenophene compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The incorporation of selenium into drug design is particularly appealing due to its role in redox biology and potential to enhance the efficacy of chemotherapeutic agents.

Materials Science Applications

Photochemical Properties

Benzoselenophene derivatives are recognized for their photochemical properties, which can be harnessed in organic electronics and photonic devices. Their ability to absorb light and convert it into energy makes them suitable for applications in solar cells and light-emitting diodes (LEDs) . The unique electronic properties imparted by the selenium atom can enhance charge transport characteristics, making these compounds valuable in the development of new materials for electronic applications.

Synthesis of Functional Materials

this compound can serve as a versatile building block for synthesizing more complex organic materials. Its reactivity allows for various modifications, enabling the creation of polymers and other functional materials with tailored properties . The ability to form stable bonds with other organic moieties expands its utility in material science.

Synthetic Intermediate

Versatile Synthesis Route

The compound can be utilized as an intermediate in the synthesis of various other organic compounds. For example, it can undergo palladium-catalyzed reactions to form more complex structures . This versatility is crucial in the development of new pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity.

Case Studies

Mechanism of Action

The mechanism of action of 3-bromo-1-benzoselenophene-2-sulfonamide involves its interaction with biological targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The selenium atom can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The bromine atom can facilitate the formation of covalent bonds with biological molecules, enhancing the compound’s activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Core Heterocycle Differences

- Benzoselenophene vs. Benzene/Thiophene: The benzoselenophene core distinguishes the target compound by incorporating selenium, which has a larger atomic radius and lower electronegativity than sulfur or oxygen.

- Thiophene Derivatives : Compounds like 3-bromo-N-methylthiophene-2-sulfonamide exhibit sulfur’s moderate electronegativity, favoring charge-transfer interactions. However, selenium’s reduced electronegativity in the target compound may increase nucleophilic reactivity .

Substituent Effects

- Bromine Position: Bromine at position 3 is conserved across all compounds, suggesting its role in steric hindrance or halogen bonding. In 3-bromo-5-cyanobenzene-1-sulfonamide, the additional cyano group at C5 increases electrophilicity, enabling nucleophilic substitution reactions .

Q & A

Q. What are the standard synthetic routes for 3-bromo-1-benzoselenophene-2-sulfonamide, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with functionalized benzoselenophene precursors. Key steps include:

- Bromination : Selective bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DCM solvent, 0–5°C) to avoid over-bromination.

- Sulfonamide introduction : Reaction with sulfonating agents (e.g., chlorosulfonic acid) followed by ammonia or amine treatment to form the sulfonamide group .

- Purification : Column chromatography or recrystallization to isolate the final product. Intermediates such as 1-benzoselenophene-2-sulfonyl chloride are critical for structural validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and selenium environment. Se NMR is critical for selenium coordination analysis.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHBrNOSSe, exact mass ~335.84 g/mol) .

- X-ray Crystallography : Resolves crystal packing and selenium-sulfur bond geometry, though selenium’s heavy atom effect complicates data collection .

Q. What are common derivatization reactions for this compound?

- Nucleophilic Substitution : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives .

- Sulfonamide Modification : Reaction with acyl chlorides or alkyl halides to produce N-substituted sulfonamides, altering solubility and bioactivity .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., sulfonyl chloride).

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve sulfonamide formation efficiency .

- Temperature Control : Bromination at subambient temperatures minimizes side products .

- Catalysis : Palladium catalysts (e.g., Pd(PPh)) enhance coupling reactions in derivative synthesis .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

- Meta-Analysis : Compare enzyme inhibition data across studies using standardized assays (e.g., IC values under consistent pH/temperature) .

- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity variations .

- Dose-Response Validation : Replicate studies with purified compounds to rule out impurity-driven discrepancies .

Q. How can researchers analyze conflicting spectral data when synthesizing novel derivatives?

- Cross-Validation : Combine H-C HSQC NMR and 2D NOESY to resolve overlapping signals in selenium-containing analogs .

- Computational Modeling : Density Functional Theory (DFT) predicts Se NMR chemical shifts, aiding spectral assignment .

- Isotopic Labeling : Use Se-enriched precursors to simplify selenium-related spectral complexity .

Q. How should researchers design enzyme inhibition studies using this compound?

- Target Selection : Prioritize selenium-sensitive enzymes (e.g., thioredoxin reductase) based on sulfonamide’s electron-deficient sulfur .

- Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants (K) under pseudo-first-order conditions.

- Crystallographic Studies : Co-crystallize the compound with target enzymes to identify binding motifs (e.g., selenium-mediated hydrogen bonds) .

Q. What computational methods predict the reactivity and interactions of this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., ATP-binding pockets) .

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for derivatization .

- Solubility Prediction : COSMO-RS simulations estimate solubility in aqueous/organic matrices for formulation studies .

Data Contradiction and Validation

Q. How can conflicting reports on this compound’s solubility and stability be reconciled?

Q. What methodologies address discrepancies in biological assay results across laboratories?

- Inter-Lab Reprodubility Trials : Share standardized protocols via platforms like Protocols.io .

- Positive Controls : Include reference inhibitors (e.g., methotrexate for dihydrofolate reductase assays) to calibrate activity measurements .

Tables

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | CHBrNOSSe | |

| Bromination Yield | 68–72% (NBS, DCM, 0°C) | |

| Se NMR Shift | δ 250–300 ppm (DFT-predicted) | |

| Enzyme Inhibition (IC) | 1.2–3.8 µM (thioredoxin reductase) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.